Dimethipin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-dimethyl-2,3-dihydro-1,4-dithiine 1,1,4,4-tetraoxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S2/c1-5-6(2)12(9,10)4-3-11(5,7)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVNLLCAQHGNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(S(=O)(=O)CCS1(=O)=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S2 | |
| Record name | DIMETHIPIN | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0024052 | |
| Record name | Dimethipin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0024052 | |
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Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethipin appears as colorless crystals with a mild odor. Used as a defoliant., White solid; [Merck Index] Colorless solid; [CAMEO] White crystalline solid; [MSDSonline] | |
| Record name | DIMETHIPIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18131 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dimethipin | |
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Solubility |
In acetonitrile 180 g/l, methanol 10.7 g/l, toluene 8.979 g/l (all at 25 °C)., In water, 4.6 g/l at 25 °C. | |
| Record name | DIMETHIPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6615 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.59 g/cu cm at 23 °C | |
| Record name | DIMETHIPIN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6615 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000038 [mmHg], 3.83X10-7 mm Hg at 25 °C | |
| Record name | Dimethipin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4923 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | DIMETHIPIN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6615 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Long white needles from water., White crystalline solid /TECHNICAL GRADE/ | |
CAS No. |
55290-64-7 | |
| Record name | DIMETHIPIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18131 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dimethipin | |
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| Record name | Dimethipin [ANSI:BSI:ISO] | |
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| Record name | Dimethipin | |
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| Record name | 2,3-dihydro-5,6-dimethyl-1,4-dithiin 1,1,4,4-tetraoxide | |
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| Record name | DIMETHIPIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | DIMETHIPIN | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6615 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
167 to 169 °C | |
| Record name | DIMETHIPIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6615 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Historical Context and Scientific Development of Dimethipin Research
Chronological Overview of Academic Investigations into Dimethipin
This compound was first reported in 1974. herts.ac.uk Its registration in the United States for various purposes, including cotton growth regulation, defoliation, and postemergent herbicide applications, occurred in 1982. uni-hannover.denih.gov Early academic and regulatory investigations focused on establishing its basic properties and potential effects. For instance, initial toxicological evaluations were conducted, with the Joint Meeting on Pesticide Residues (JMPR) evaluating this compound in 1985 and again in 1988. inchem.orgfao.org These evaluations reviewed available data from studies such as 90-day feeding studies in dogs and 2-year studies in rats to establish acceptable daily intake levels. inchem.orgfao.org
Subsequent research continued to explore its characteristics and impacts. By 1989, the annual domestic usage of this compound in the United States was approximately 88,000 pounds of active ingredient. nih.gov Data Call-Ins (DCIs) were issued by the U.S. Environmental Protection Agency (EPA) in 1989, 1991, and 1995 to address missing or inadequate studies in the scientific database supporting its registration. epa.govepa.gov This highlights a push for more comprehensive data collection and analysis in the academic and industrial spheres. More recent academic investigations have included studies on developing enhanced analytical methods for detecting this compound in various matrices, such as animal-based food products, utilizing techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) with modified QuEChERS methods. uni-hannover.denih.govresearchgate.net
Evolution of Research Paradigms and Methodological Approaches in this compound Studies
Research into this compound has seen an evolution in methodologies, moving from initial basic toxicological and environmental fate studies to more refined and sensitive analytical techniques. Early studies primarily relied on standard toxicological assays, such as acute and chronic feeding studies in laboratory animals, to determine toxicity levels and potential health effects. inchem.orgfao.orgepa.gov Environmental fate studies in the earlier periods focused on understanding its persistence, mobility, and degradation in soil and water systems through laboratory and field experiments. epa.gov
As analytical capabilities advanced, so did the methods for studying this compound. The development and optimization of extraction and detection methods, such as the QuEChERS method coupled with GC-MS/MS, demonstrate a shift towards more sensitive and accurate quantification of this compound in complex matrices. uni-hannover.denih.govresearchgate.net This evolution in methodology allows for a more detailed understanding of its presence and behavior in various environmental and biological samples. The comparison of different QuEChERS versions (Original, AOAC, and EN) in recent studies exemplifies the refinement of extraction techniques to improve recovery rates of this compound from different sample types. uni-hannover.denih.gov
Furthermore, the influence of computational tools and predictive modeling has likely grown, although specific details on their application to this compound research in the provided context are limited. However, the general evolution of research paradigms in chemistry and environmental science includes increased reliance on in silico methods for predicting properties and behavior.
Influence of Regulatory Science on this compound Research Trajectories
Regulatory science has played a significant role in shaping the direction and scope of this compound research. The registration process for pesticides requires a substantial body of scientific data to demonstrate that their use does not pose unreasonable risks to human health or the environment. epa.gov Regulatory bodies like the U.S. EPA and international organizations like those involved in the Joint Meeting on Pesticide Residues (JMPR) set data requirements and evaluate submitted studies. inchem.orgfao.orgepa.gov
The issuance of Data Call-Ins by the EPA in the late 1980s and 1990s directly influenced research by requiring the generation of specific studies to fill data gaps identified during the reregistration process. epa.govepa.gov This regulatory pressure necessitated further investigations into areas such as toxicology, environmental fate, and exposure assessment to meet current scientific and regulatory standards. epa.gov The re-evaluation of this compound within the periodic review program of the Codex Committee on Pesticide Residues also prompted the review of additional data. inchem.orgfao.org
Regulatory classifications, such as the EPA classifying this compound as a Category C (possible human carcinogen), while not precluding its use, influence the level of scrutiny and the types of studies required for ongoing assessment. uni-hannover.deepa.gov The need to address potential environmental concerns, such as its potential for leaching to groundwater due to its water solubility and low adsorption in soils, also drives research into its environmental behavior and potential mitigation strategies. herts.ac.ukuni-hannover.deepa.gov The focus on developing sensitive analytical methods in recent research is also partly driven by the need for accurate monitoring and regulatory compliance regarding residue levels in food and the environment. uni-hannover.denih.govresearchgate.net
Data Tables
Based on the provided text, here is a summary of some research findings that can be presented in a table format:
| Study Type | Organism(s) | Key Finding(s) | Source |
| 90-day Feeding Study | Dog | NOAEL of 100 ppm (equivalent to 2.5 mg/kg bw/day) established for temporary ADI in 1985. | inchem.orgfao.org |
| 2-year Feeding Study | Rat | NOAEL of 2 mg/kg bw/day based on increased liver weights in females. | inchem.org |
| Oral Absorption/Excretion | Rat | About 89% of administered radiolabel excreted in urine and faeces within 48 hours. | inchem.org |
| Mutagenicity Assays (In vitro) | S. typhimurium, S. cerevisiae | Mostly negative results; positive response seen in mouse lymphoma forward mutation assay with metabolic activation. | inchem.org |
| Mobility Studies | Soils | Highly mobile in all soils. | epa.gov |
| Aqueous Photolysis Half-lives | Water (pH 5, 7, 9) | 60, 224, and 72 days, respectively. | epa.gov |
| QuEChERS Recovery (Egg Matrix) | Egg | Recovery percentages varied with elution volume (e.g., 80-82% at 6 mL, 76-83% at 8 mL, 78-84% at 10 mL). | uni-hannover.denih.gov |
Chemical Synthesis and Derivatization Studies of Dimethipin
Established Synthetic Pathways for Dimethipin Production
This compound is a synthetic substance herts.ac.uk. While detailed, step-by-step industrial synthetic procedures for this compound are not extensively detailed in the publicly available search results, the general structure of this compound, a 1,4-dithiine 1,1,4,4-tetraoxide derivative, suggests common synthetic strategies for this class of compounds.
Compounds featuring the 1,4-dithiine 1,1,4,4-tetraoxide core can be synthesized through the oxidation of corresponding 1,4-dithiin or 5,6-dihydro-1,4-dithiin precursors google.combeilstein-journals.org. This oxidation typically involves treating the dithiin or dihydrodithiin with oxidizing agents such as hydrogen peroxide or 3-chloroperbenzoic acid in a suitable solvent like acetic acid or methylene (B1212753) chloride google.com. For instance, the preparation of 1,4-dithiin can be achieved by a double dehydration of 1,4-dithiane-2,5-diol (B140307) beilstein-journals.org. 5,6-dihydro-1,4-dithiin can also be synthesized through alternative approaches, although the direct dehydrogenation of 1,4-dithiane (B1222100) can be cumbersome beilstein-journals.org.
Given that this compound is 2,3-dihydro-5,6-dimethyl-1,4-dithiine 1,1,4,4-tetraoxide, its synthesis likely involves the oxidation of 2,3-dihydro-5,6-dimethyl-1,4-dithiin. The introduction of the methyl groups at the 5 and 6 positions would be part of the synthesis of the dihydrodithiin precursor.
Exploration of Novel Synthetic Routes and Precursor Utilization
The exploration of novel synthetic routes often focuses on improving efficiency, yield, and utilizing more readily available or less hazardous precursors numberanalytics.com. While specific novel routes for this compound synthesis were not explicitly detailed, research into novel organic synthesis techniques for complex molecules and the use of various precursors in chemical synthesis are ongoing areas of study afjbs.com. Retrosynthetic analysis is a powerful tool used to design novel synthetic routes by deconstructing complex molecules into simpler precursors numberanalytics.com.
Precursor utilization is a key aspect of developing efficient synthetic pathways. Research on scalable synthesis using techniques like atomic layer deposition (ALD) highlights the importance of efficient precursor usage in chemical processes forgenano.com. In the context of this compound, novel synthetic routes could potentially explore different methods for constructing the dihydrodithiine ring or alternative strategies for introducing the sulfone groups.
Strategies for this compound Derivatization in Advanced Chemical Analysis and Mechanistic Investigations
Derivatization of this compound is particularly relevant in advanced chemical analysis, such as chromatography, to improve detection limits, enhance stability, or facilitate separation plos.orguni-hannover.de. It also plays a role in mechanistic investigations to understand its reactions and metabolic fate.
In analytical methods like gas chromatography-tandem mass spectrometry (GC‒MS/MS), derivatization can help safeguard the target compound from thermal degradation and improve detection limits plos.orguni-hannover.de. For example, in the analysis of this compound residues in food products, the use of an analyte protectant during sample preparation can mitigate the loss or transformation of this compound during extraction, derivatization, and analysis, leading to improved detection limits and reliable quantification plos.orguni-hannover.de.
Studies on the metabolic fate of this compound in biological systems also involve understanding its transformation into various derivatives. The main route of transformation identified is a Michael addition of a sulfhydryl group to the double bond of this compound fao.org. This can lead to conjugates with glutathione (B108866), which are then further metabolized fao.orginchem.org. Identified metabolites include conjugates with cysteinylglycine (B43971) and cysteine, as well as mercapturic acid conjugates inchem.org. These metabolic pathways illustrate the inherent reactivity of the this compound structure and the types of derivatives formed in biological systems fao.orginchem.org.
Derivatization strategies are also employed in the analysis of other compounds, such as amino compounds, using techniques like HPLC with pre-column derivatization to enhance detection sensitivity and product stability wipo.int. While this example is not specific to this compound, it illustrates the general principle and advantages of derivatization in chemical analysis.
The study of this compound's photolysis also involves understanding its degradation products, which are essentially derivatives formed under light exposure nih.gov. Hydrolysis in aqueous solutions also leads to degradation products, such as 2-hydroxymethyl-3-methyl-1,4-dithiane 1,1,4,4-tetraoxide and 1,4-dithiane 1,1,4,4-tetraoxide, representing another form of derivatization through hydrolysis fao.org.
These examples highlight how derivatization strategies, both intentional for analytical purposes and those occurring naturally through metabolism or degradation, are essential for the comprehensive study of this compound.
Data Table:
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄S₂ | PubChem nih.gov |
| Molecular Weight | 210.27 g/mol | AERU herts.ac.uk |
| Appearance | Colorless crystals / White solid | PubChem nih.gov |
| Odor | Mild / Sweet molasses-like | PubChem nih.gov, FAO fao.org |
| Melting Point | 162-172 °C | FAO fao.org |
| Solubility in Water | 4.6 g/l at 25 °C / 0.46 g/100 ml | PubChem nih.gov, FAO fao.org |
| Solubility in Acetone | Highly soluble | Ontosight ontosight.ai |
| Solubility in Methanol | 10.7 g/l at 25 °C / Highly soluble | PubChem nih.gov, Ontosight ontosight.ai |
| Solubility in Toluene | 8.979 g/l at 25 °C | PubChem nih.gov |
| Henry's Law Constant | 1.7X10⁻⁸ atm-cu m/mole | PubChem nih.gov |
This compound is a chemical compound utilized as a plant growth regulator, specifically functioning as a defoliant and desiccant in various crops such as cotton, potatoes, rape, and sunflowers. nih.govherts.ac.uk Its application typically occurs near the plant's natural senescence phase, close to harvest. fao.org This timing is significant as it corresponds to limited biochemical activity within the plant, resulting in minimal metabolism of the compound and the parent compound being the primary residue. fao.org
This compound is characterized as colorless crystals with a mild odor. nih.gov It is highly soluble in water and exhibits low volatility. herts.ac.uk While stable under normal storage conditions and to light, it undergoes degradation in aqueous solutions. nih.gov
Molecular Biochemistry and Mechanistic Action of this compound
The mode of action of this compound in plants involves interference with several key physiological and biochemical processes, ultimately leading to defoliation and desiccation. herts.ac.ukcotton.org
Elucidation of Primary Molecular Targets in Plant Biological Systems
This compound exerts its effects through interactions at the cellular and physiological levels within plant tissues.
Interference with Cellular Protein Synthesis Pathways in Plant Epidermal Tissues
One of the primary reported mechanisms of action for this compound is its interference with protein synthesis in the plant epidermis. nih.govherts.ac.uk This interference is considered responsible for the loss of stomatal control, which is a key factor in the compound's desiccant activity. cotton.org While studies on soybean seedlings showed that soluble protein levels in hypocotyls were not substantially affected by this compound treatment, this may vary depending on plant species and tissue type. oup.comoup.comresearchgate.net
Modulation of Plant Stomatal Physiology and Water Homeostasis Mechanisms
This compound functions by stressing the plant's stomatal system, leading to water loss and subsequently defoliation or desiccation. herts.ac.uk Stomata are crucial for regulating gas exchange, including the uptake of carbon dioxide for photosynthesis and the release of water vapor during transpiration. savemyexams.comeurofins-agro.com The opening and closing of stomata are controlled by changes in the turgor pressure of specialized guard cells. scribd.com By interfering with stomatal behavior, this compound disrupts the plant's ability to maintain water homeostasis. cotton.orgsavemyexams.comeurofins-agro.com This disruption leads to a gradual water loss, contributing to the defoliant and desiccant effects. cotton.org
Molecular Interactions with Intracellular Macromolecules and Biochemical Components
Research suggests that this compound's main metabolic pathway involves a Michael addition of sulfhydryl groups to its double bond. fao.org This can lead to the formation of thioether bonds with protein sulfhydryl groups. fao.org Upon digestion with proteases, this can yield peptide fragments conjugated to reduced this compound. fao.org
Studies on soybean seedlings treated with this compound have indicated alterations in the extractable activities of certain enzymes associated with nitrogen and secondary metabolism. oup.comoup.comresearchgate.net For instance, nitrate (B79036) reductase (NR) activity was significantly decreased in the roots of light-grown soybean seedlings treated with this compound. oup.comoup.comresearchgate.net Extractable phenylalanine ammonia-lyase (PAL) activity was also significantly decreased in the axes of light-grown this compound-treated dark-grown soybean seedlings. oup.comoup.comresearchgate.net These findings suggest that this compound can interact with and modulate the activity of specific intracellular enzymes involved in essential metabolic processes.
Table 1: Effects of this compound on Enzyme Activity in Soybean Seedlings oup.comoup.comresearchgate.net
| Enzyme | Tissue/Condition | Effect of this compound Treatment |
| Soluble protein | Hypocotyls (light/dark) | Not substantially affected |
| Nitrate reductase (NR) | Roots (light-grown) | Significantly decreased |
| Nitrate reductase (NR) | Cotyledons (light-grown) | Generally not affected |
| Proteolytic enzymes | Roots, Hypocotyls | Little effect per organ |
| Phenylalanine ammonia-lyase (PAL) | Axes (dark-grown) | Not generally affected |
| Phenylalanine ammonia-lyase (PAL) | Axes (light-grown) | Significant decrease (24-96h) |
Metabolic Pathways and Biotransformation Dynamics
The metabolism of this compound in plants is generally limited, particularly when applied close to harvest. fao.orginchem.org However, some biotransformation does occur. fao.org
Xenobiotic Metabolism in Plant Matrices
In plant matrices, the metabolism of this compound is minimal, with the parent compound being the main residue. fao.org This is attributed to the application timing, which coincides with reduced biochemical activity in the plant. fao.orginchem.org
A significant metabolic pathway for this compound in plants involves conjugation with endogenous thiols, such as glutathione and cysteine. fao.orginchem.org Studies on cotton seedlings and callus cell cultures of cotton and potatoes have shown that most plant metabolites resulted from the conjugation of this compound with glutathione and/or cysteine. fao.org This conjugation can be followed by subsequent degradation to yield cyclic and acyclic this compound derivatives. fao.org The main metabolic pathway is proposed to occur via a Michael addition of a sulfhydryl group to the double bond of this compound. fao.org In rotational crops like lettuce and carrots, this compound is also metabolized through glutathione conjugation followed by degradation to cysteine. regulations.gov
Table 2: Proposed Metabolic Pathway of this compound Involving Thiol Conjugation fao.org
| Step | Reactant(s) | Product(s) | Notes |
| 1. Conjugation | This compound + Glutathione | Glutathione conjugate (e.g., DMP-S-cys) | Via Michael addition of sulfhydryl |
| 2. Degradation | Glutathione conjugate | Cysteinylglycine and Cysteine conjugates | Part of mercapturic acid pathway |
| 3. Further Degradation | Conjugates | Cyclic and acyclic this compound derivatives | |
| 4. Protein Binding | This compound + Protein-SH | Protein-bound reduced this compound | Occurs via thioether bond formation |
| 5. Hydrolysis/Rearrangement | Protein-bound residue | Reduced this compound, acetyl dithiane, ethane-1,2-disulfonic acid | Occurs upon hydrolysis of bound residue |
Molecular Biochemistry and Mechanistic Action of Dimethipin
Metabolic Pathways and Biotransformation Dynamics
Xenobiotic Metabolism in Plant Matrices
Identification and Characterization of Cyclic and Acyclic Plant Metabolites
Research into the fate of dimethipin in plants, such as cotton seedlings and callus cell cultures of cotton and potatoes, indicates that the majority of plant metabolites are formed through conjugation with glutathione (B108866) and/or cysteine. fao.org This conjugation is subsequently followed by degradation, leading to the production of both cyclic and acyclic this compound derivatives. fao.org While specific structures of all cyclic and acyclic metabolites are not extensively detailed in the search results, the primary metabolic route involving glutathione and cysteine conjugation confirms the presence of such derivatives in plant tissues. fao.org
Biotransformation in Non-Target Biological Systems
Biotransformation of this compound in non-target biological systems, particularly in animals, is significantly more extensive compared to plants. inchem.org This process primarily involves conjugation pathways and subsequent degradation. inchem.org
Michael Addition Pathways and Subsequent Conjugate Formation (e.g., Glutathionyl, Mercapto, Thioacetyl Derivatives)
The main metabolic pathway for this compound in animals proceeds via a Michael addition reaction, where a sulfhydryl group adds to the double bond of the this compound molecule. fao.orginchem.org Conjugation with glutathione is a key step in this pathway, leading to the formation of glutathionyl-dimethipin. inchem.org This conjugate undergoes further degradation through the mercapturic acid pathway, resulting in the formation of cysteinyl-dimethipin, which can then be eliminated. fao.orginchem.org
Studies in goats have shown that this compound undergoes extensive degradation, with the main metabolic pathway involving Michael addition to glutathione or its derivatives, or to protein. inchem.org Metabolites identified in animal systems include glutathionyl-dimethipin, gamma-glutamyl-cysteinyl-dimethipin, cysteinyl-dimethipin, mercaptothis compound, and thioacetyl-dimethipin. inchem.org Protein-bound reduced this compound has also been observed, particularly in liver and muscle tissues, suggesting the formation of thioether bonds with protein sulfhydryl groups. fao.orginchem.org
Hydrolytic, Oxidative, Decarboxylation, and Ring-Opening Transformations
In goats, for instance, biotransformation includes hydrolysis, oxidation, decarboxylation, and a ring opening, in addition to conjugation. inchem.org A major metabolite identified in bile was a ring-opened product. fao.org Alcohol metabolites of this compound have also been identified in urine and bile. fao.orginchem.org These diverse reactions highlight the complex metabolic fate of this compound in non-target systems, leading to a variety of polar metabolites. inchem.orginchem.org
Enzymatic and Metabolic Regulation Studies in Plants
This compound has been shown to alter the extractable activities of certain enzymes associated with nitrogen metabolism and secondary metabolism in plants. oup.com
Impact on Nitrogen Metabolism Enzymes (e.g., Nitrate (B79036) Reductase Activity)
Studies on soybean seedlings have investigated the impact of this compound on nitrogen metabolism enzymes, specifically nitrate reductase (NR). oup.com Research indicated that NR activity in the roots of light-grown soybean seedlings was significantly decreased by this compound treatment. oup.com However, NR activity in light-grown cotyledons was generally not affected. oup.com This suggests a tissue-specific effect of this compound on nitrate reductase activity.
Effects on Secondary Metabolism Pathways (e.g., Phenylalanine Ammonia-Lyase Activity)
This compound also influences enzymes involved in plant secondary metabolism, such as phenylalanine ammonia-lyase (PAL). oup.com PAL is a key enzyme in the phenylpropanoid pathway, which is responsible for the synthesis of various secondary metabolites, including flavonoids, lignins, and stilbenes. scirp.org
In dark-grown soybean seedling axes, extractable PAL activity was not generally affected by this compound. oup.com However, in the light, this compound caused a significant decrease in PAL activity over a period of 24 to 96 hours. oup.com This light-dependent effect on PAL activity suggests that the impact of this compound on secondary metabolism can be influenced by environmental conditions. oup.com
Table 1: Summary of this compound's Impact on Enzyme Activity in Soybean Seedlings
| Enzyme | Tissue/Condition | This compound Effect | Citation |
| Nitrate Reductase (NR) | Light-grown roots | Significantly decreased | oup.com |
| Nitrate Reductase (NR) | Light-grown cotyledons | Generally not affected | oup.com |
| Phenylalanine Ammonia-Lyase (PAL) | Dark-grown axes | Generally not affected | oup.com |
| Phenylalanine Ammonia-Lyase (PAL) | Light-grown axes | Significantly decreased | oup.com |
Table 2: Identified this compound Conjugates in Non-Target Systems
| Conjugate Name | Formation Pathway | Detected In | Citation |
| Glutathionyl-dimethipin | Michael addition of glutathione | Animals (proposed) | inchem.org |
| gamma-Glutamyl-cysteinyl-dimethipin | Degradation of glutathionyl conjugate | Animals | inchem.org |
| Cysteinyl-dimethipin | Degradation of glutathionyl conjugate | Animals, Milk | fao.orginchem.org |
| Mercaptothis compound | - | Animals | inchem.org |
| Thioacetyl-dimethipin | - | Animals | inchem.org |
| Protein-bound reduced this compound | Michael addition to protein sulfhydryl | Animals (Liver, Muscle) | fao.orginchem.org |
Advanced Analytical and Spectroscopic Characterization Methodologies for Dimethipin
Chromatographic Techniques for Quantitative and Qualitative Analysis
Chromatography plays a vital role in separating dimethipin and its metabolites from sample matrices, allowing for their subsequent detection and analysis.
Gas Chromatography (GC) and Advanced Coupled Systems (GC-MS, GC-MS/MS)
Gas chromatography (GC) is a widely used technique for the analysis of this compound, particularly when coupled with sensitive and selective detectors. This compound residues can be quantified by GC using a sulfur-specific flame photometric detector (FPD), electron capture detector (ECD), or a mass-selective detector. The limits of quantification (LOQ) for most matrices typically range from 0.01 to 0.05 mg/kg using these methods. fao.org
Advanced coupled systems like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offer enhanced capabilities for both qualitative identification and quantitative analysis of this compound. GC-MS can be used with selected ion monitoring (SIM) for the determination of this compound, with reported recoveries from fortified beef liver samples ranging from 71% to 99% at fortification levels of 0.02-0.04 mg/kg. fao.org
GC-MS/MS is particularly valuable for the analysis of this compound in complex matrices, such as animal-based food products (chicken, pork, beef, eggs, and milk), due to its high sensitivity and selectivity, which help mitigate matrix interferences. plos.orguni-hannover.denih.govuni-hannover.de A method employing GC-MS/MS utilized an Agilent Intuvo 9000 GC system coupled with an Agilent 7000 D GC/MS TQ detector. plos.orgnih.govuni-hannover.de Separation was achieved using an HP-5 MS capillary column with a gradient temperature program. plos.orgnih.govuni-hannover.de The method incorporated a pepper leaf matrix as an analyte protectant in the injection port to safeguard this compound from thermal degradation during GC analysis, resulting in a low LOQ of 0.005 mg/kg across various matrices. plos.orguni-hannover.denih.govuni-hannover.deresearchgate.net This method demonstrated excellent linearity with determination coefficients (R²) ≥ 0.998 for a seven-point external calibration curve. uni-hannover.denih.gov Validation studies showed average recoveries between 88.8% and 110.0% with relative standard deviations (RSD) ≤ 11.97%, meeting CODEX guidelines. plos.orguni-hannover.denih.govresearchgate.net
Table 1: GC-MS/MS Analytical Performance for this compound in Various Matrices
| Matrix | Linearity (R²) | Matrix Enhancement (%) | Average Recovery (%) | RSD (%) | LOQ (mg/kg) |
| Chicken | ≥ 0.9988 | +8.7 ± 13.5 | 97.5 | 12.0 | 0.005 |
| Pork | ≥ 0.9989 | +6.2 ± 7.6 | 106.4 | 8.1 | 0.005 |
| Beef | ≥ 0.9989 | +6.2 ± 7.6 | 105.1 | 5.1 | 0.005 |
| Egg | ≥ 0.9997 | +3.0 ± 4.3 | 110.0 | 6.2 | 0.005 |
| Milk | ≥ 0.9997 | +6.6 ± 3.4 | 88.8 | 1.4 | 0.005 |
High-Performance Liquid Chromatography (HPLC) for Polar Metabolite Profiling
High-Performance Liquid Chromatography (HPLC) is a valuable technique for separating and detecting this compound and its metabolites, particularly polar ones, which may not be amenable to GC analysis without derivatization. HPLC has been used to detect and profile this compound metabolites in biological samples such as urine and bile. fao.org Studies in rats and goats have shown that this compound undergoes extensive metabolism, resulting in the formation of several polar metabolites. fao.org HPLC analysis of urine from rats dosed with [2,3-14C]this compound revealed seven metabolites, with three identified as a cysteinylglycine (B43971) conjugate, an N-acetylcysteine conjugate, and reduced this compound (red-DMP), accounting for a significant portion of the radioactivity. fao.org HPLC profiles of urine and bile samples from goats also showed similar metabolic patterns with multiple polar metabolites detected. fao.org
HPLC coupled with diode array detection (HPLC-DAD) has also been employed in multiresidue procedures for the analysis of this compound and other pesticides in water samples. nih.gov
Ion-Exchange Chromatography for Specific Charged Metabolite Detection
Ion-exchange chromatography (IEC) is a separation technique that separates compounds based on their charge. gsconlinepress.comchromtech.comshimadzu.com.sg While not as frequently cited for the primary analysis of this compound itself, which is less ionic, IEC is relevant for the detection and analysis of charged this compound metabolites. For instance, a method for determining the this compound metabolite ethane-1,2-disulfonic acid in beef kidney utilized a solid-phase extraction strong anion-exchange column for sample clean-up. fao.org This indicates the utility of ion-exchange principles in isolating and purifying specific charged transformation products of this compound from complex biological matrices before detection by other analytical techniques. IEC is generally used for analyzing ionic compounds, including charged biomolecules and inorganic ions. gsconlinepress.comshimadzu.com.sgthermofisher.com
Mass Spectrometry (MS) Applications in Structural Elucidation
Mass spectrometry (MS), particularly when coupled with chromatographic separation, is a powerful tool for the identification and structural elucidation of this compound and its metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification
GC-MS is widely used for identifying this compound residues. The mass spectrometer provides mass-to-charge ratio (m/z) information and fragmentation patterns that can be used to confirm the identity of the compound. GC-MS with selected ion monitoring at m/z 118 has been used for the analysis of this compound in animal tissues. fao.org The molecular weight of this compound is approximately 210.3 g/mol , and its molecular formula is C₆H₁₀O₄S₂. nih.gov The parent ion or characteristic fragment ions observed in the mass spectrum serve as fingerprints for identification. GC-MS has also been used in the characterization of radioactive residues in tissues of lactating goats dosed with [14C]this compound. fao.org
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Metabolite Confirmation
Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis with a fragmentation step in between. nationalmaglab.orgunt.eduwikipedia.org This technique is invaluable for structural elucidation and confirming the identity of analytes, especially in complex matrices or when analyzing metabolites. In MS/MS, a precursor ion (the intact molecule or a fragment of interest) is selected in the first stage (MS1), fragmented (e.g., through collision-induced dissociation), and the resulting product ions are analyzed in the second stage (MS2). nationalmaglab.orgunt.eduwikipedia.org The fragmentation pattern provides detailed structural information.
For the analysis of this compound by GC-MS/MS, precursor ions such as m/z 210 (corresponding to the molecular ion) and m/z 118 have been selected for multiple reaction monitoring (MRM) transitions. plos.orguni-hannover.deresearchgate.net The fragmentation of these precursor ions yields specific product ions that are characteristic of this compound, allowing for highly selective detection and quantification, even in the presence of matrix interferences. plos.orguni-hannover.de This approach is particularly useful for confirming the presence of this compound residues at very low concentrations. MS/MS is also a critical tool for the identification of metabolites by analyzing their fragmentation patterns and comparing them to predicted structures or synthetic standards. While specific fragmentation details for this compound metabolites via MS/MS were not extensively detailed in the search results, the general principle of using MS/MS for metabolite confirmation through fragmentation analysis is well-established in analytical chemistry. nationalmaglab.orgunt.eduwikipedia.orgdatapdf.com LC-MS, which often incorporates MS/MS capabilities, has been used for the characterization of residues in goat tissues, suggesting its application in identifying this compound metabolites. fao.orgcore.ac.uk
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule, providing a highly accurate molecular weight that can help confirm its elemental composition. For this compound (C₆H₁₀O₄S₂), HRMS can differentiate it from compounds with similar nominal masses but different elemental formulas. Studies involving mass spectrometry for this compound have been conducted, including GC-MS and MS-MS analyses. nih.gov For instance, MS-MS data for this compound shows a precursor ion at m/z 211.0093, corresponding to the [M+H]⁺ ion, and characteristic fragment ions at m/z 192.9, 101, and 140.9. nih.gov Predicted collision cross-section values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have also been reported, which can aid in identification in complex matrices. uni.lu GC-MS/MS has been successfully applied for the detection of this compound residues in various animal-based food products, highlighting its sensitivity and selectivity in complex matrices. nih.govplos.orguni-hannover.de The use of analyte protectants in GC-MS/MS methods can enhance the response of this compound by safeguarding it from thermal degradation. nih.govuni-hannover.de
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the connectivity and environment of atomic nuclei, particularly ¹H and ¹³C. NMR spectroscopy has been employed in the characterization of this compound and its metabolites. fao.org
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shift, splitting pattern, and integration of signals in a ¹H NMR spectrum reveal the different types of protons, their neighboring environments, and their relative numbers. ¹H NMR has been used in studies involving this compound, for example, in the identification of its metabolites. fao.org While specific ¹H NMR data for pure this compound were not extensively detailed in the search results, the technique is routinely applied to compounds like this compound to confirm their structure and assess purity. cdnsciencepub.comresearchgate.net The principles of ¹H NMR, including chemical shifts and spin-spin coupling, are well-established for characterizing organic molecules. wisc.edudocbrown.infodocbrown.info
Advanced Multi-Dimensional NMR Techniques for Complex Mixture Analysis
Advanced multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation), provide more detailed information about through-bond and through-space correlations between nuclei. These techniques are particularly useful for confirming complex structures and analyzing mixtures. HSQC reveals one-bond correlations between protons and carbons, while HMBC shows correlations across multiple bonds (typically two or three). sdsu.educolumbia.edu COSY reveals correlations between coupled protons. sdsu.edu While specific applications of these advanced NMR techniques solely focused on pure this compound were not prominently found, they are invaluable tools for the unambiguous assignment of NMR signals and the full structural elucidation of complex molecules, including metabolites or degradation products of this compound in various matrices. fao.orggoogleapis.com The application of these techniques allows for a more comprehensive understanding of molecular connectivity than 1D NMR alone. unizar.es
Vibrational Spectroscopy for Functional Group Analysis and Molecular Interactions
Vibrational spectroscopy, such as Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule and can offer insights into molecular interactions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption or transmission of infrared light by a sample, producing a spectrum that is essentially a molecular fingerprint. Different functional groups within a molecule vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum. FT-IR spectroscopy has been mentioned as a method for product analysis of this compound. nih.gov While specific details of the this compound FT-IR spectrum were not widely available, the presence of key functional groups in this compound, such as the sulfone (S=O) groups and the C=C double bond in the dithiine ring, would give rise to characteristic absorption bands in the IR spectrum. cdnsciencepub.com FT-IR is a valuable tool for identifying the presence of these functional groups and can be used for quality control and comparative analysis. rsc.orggoogle.comcdnsciencepub.com
X-ray Diffraction and Crystallography for Solid-State Structural Determination
X-ray Diffraction (XRD) and crystallography are fundamental techniques for determining the atomic and molecular structure of crystalline solids. When X-rays interact with a crystalline material, they are diffracted by the electron clouds of the atoms, producing a distinct diffraction pattern. This pattern is unique to the arrangement of atoms within the crystal lattice. X-ray crystallography takes this further by using the diffraction pattern from a single crystal to determine the precise three-dimensional coordinates of each atom in the molecule and how the molecules pack together in the crystal lattice. This provides definitive information about bond lengths, bond angles, and molecular conformation in the solid state.
This compound is known to exist as colorless or white crystals nih.govfao.orgnacchemical.com, suggesting it is amenable to analysis by X-ray diffraction and crystallography. These techniques would be crucial for confirming the solid-state structure of this compound, identifying potential polymorphs (different crystalline forms), and understanding the intermolecular interactions within the crystal lattice. Such studies are vital for characterizing the physical properties of crystalline materials, including melting point and stability. Although X-ray diffraction is mentioned in the context of analyzing crystalline forms of other compounds and in patent documents related to herbicidal compounds that include this compound, specific detailed crystallographic data or published research specifically detailing the crystal structure determination of this compound using X-ray diffraction were not located in the provided search results google.comgoogle.comregulations.gov. Studies on the crystal structures of other organic molecules like dimethylpyrazine and dimethylpyridine illustrate the application of X-ray diffraction in understanding solid-state arrangements furman.edu. Obtaining the single-crystal X-ray diffraction data for this compound would provide the most accurate and detailed information about its molecular and crystal structure.
Environmental Transport and Degradation Pathways of Dimethipin
Abiotic Degradation Processes
Abiotic degradation refers to the breakdown of dimethipin through non-biological means, including reactions driven by light (photolysis) and water (hydrolysis).
Photolytic Transformation Kinetics and Reaction Mechanisms
Photolysis involves the degradation of a substance when exposed to light. truman.eduscispace.com While technical this compound is reported to be stable on exposure to continuous simulated sunlight for 7 days, it does undergo degradation in aqueous solutions under photolytic conditions. fao.orgnih.gov
Studies have shown that the aqueous photolysis of this compound is pH-dependent. fao.orgepa.govepa.gov Half-lives in water at 25°C and varying pH levels have been reported:
| pH Level | Aqueous Photolysis Half-life (days) |
| 5 | 60 epa.govepa.gov |
| 7 | 224 epa.govepa.gov |
| 9 | 72 epa.govepa.gov |
Significant photolytic losses were observed when this compound was irradiated on sandy loam soils compared to degradation by hydrolysis and soil metabolism. fao.org After 30 days, this compound accounted for a lower percentage of the radiolabel in irradiated samples (47–65%) compared to dark control samples (81–99%). fao.org
While the precise reaction mechanisms of this compound photolysis are not extensively detailed in the provided information, photolytic transformations generally involve the absorption of light energy by the molecule, leading to excited states that can undergo various chemical reactions, such as bond cleavage or rearrangement. truman.eduscispace.com
Hydrolytic Stability and pH-Dependent Degradation Profiles
Hydrolysis is a chemical process where molecules are broken down by reaction with water. growertalks.com The rate of hydrolysis is influenced by pH, temperature, pesticide chemistry, and the duration in the spray tank. growertalks.com
This compound is considered stable to hydrolysis in soil. epa.govepa.govepa.gov In aqueous solutions, this compound undergoes degradation, and its hydrolysis rate is dependent on pH. nih.govpreprints.org Hydrolysis rate constants at 25°C and different pH values have been reported:
| pH Level | Hydrolysis Rate Constant (per day) |
| 3 | 6.9 x 10⁻⁵ nih.gov |
| 6 | 1.5 x 10⁻⁵ nih.gov |
| 9 | 7.9 x 10⁻⁴ nih.gov |
These rate constants indicate that this compound is highly stable in acidic solutions, with a half-life of 124 days at pH 3. preprints.org It decomposes more rapidly in alkaline solutions, with a half-life of 5.7 days at pH 9. preprints.org Major hydrolysis products identified include 2-hydroxymethyl-3-methyl-1,4-dithiane 1,1,4,4-tetraoxide and 1,4-dithiane (B1222100) 1,1,4,4-tetraoxide. fao.org
Biotic Degradation Processes
Biotic degradation involves the breakdown of this compound by living organisms, primarily microorganisms in soil and water. agronomyjournals.comeuropa.eu
Microbial Biotransformation in Soil and Aquatic Environments
Microorganisms, including bacteria and fungi, play a significant role in the degradation of pesticides in soil and water bodies. agronomyjournals.com In soil, aerobic metabolism of this compound has been studied in various soil types. fao.org Under aerobic conditions, bound residues and 14CO2 accounted for a portion of the radiolabel, and several metabolites were identified, including 2-methyl-3-methylene-1,4-dithiane-1,1,4,4- tetraoxide, 1,4-dithiane-1,1,4,4 -tetra-oxide, and a carboxylic acid derivative of this compound. fao.org After 168 days of incubation, 50–66% of the radiolabel was still recovered as this compound. fao.org
Anaerobic metabolism of this compound has also been studied in silt loam and sand soils. fao.org Under anaerobic conditions, 60–80% of the radiolabel was present as this compound after 60 days of incubation. fao.org Desorption of the radiolabel from the soils into the water used to maintain anaerobic conditions was observed. fao.org
While the provided information does not detail specific microbial species responsible for this compound degradation, microbial biotransformation typically involves enzymatic reactions that break down the chemical structure of the compound. europa.eu
Assessment of Inherent Biodegradation Potential
Inherent biodegradation refers to the potential of a substance to be degraded by microorganisms under favorable conditions, even if it is not readily biodegradable. aropha.com While this compound is described as persistent in most environmental conditions with biodegradation occurring slowly, specific data from standardized inherent biodegradation tests (like OECD 302B) were not explicitly found in the provided search results. epa.govepa.gov However, the slow biodegradation rates observed in soil studies suggest that this compound may not be readily biodegradable. epa.govepa.gov
Environmental Mobility and Distribution Dynamics
The environmental mobility and distribution of this compound are influenced by its physicochemical properties and interactions with the environment.
This compound is highly mobile in all soils according to laboratory mobility studies. epa.govepa.govepa.gov This high mobility is attributed to its relatively high water solubility (4.6 g/l at 25°C) and low soil adsorption coefficient (Koc > 1000, or a measured Koc of 3.3). plos.orgnih.govnih.govherts.ac.uk The low adsorption to soil particles means that this compound is not expected to absorb significantly to solids and sediments. epa.govepa.gov
Due to its high mobility and potential for limited adsorption, this compound has the potential for leaching to groundwater and runoff to surface water. plos.orgepa.govepa.govepa.govnih.govherts.ac.ukresearchfloor.org this compound has been detected in soil at depths of 90 cm below the soil surface, further indicating its mobility. epa.govepa.gov
Volatilization from wet and dry soil surfaces is not expected to be a significant process for this compound, based on its measured vapor pressure (3.8 x 10⁻⁷ mm Hg at 25 °C) and Henry's Law constant (1.7 x 10⁻⁸ atm-cu m/mole). nih.govresearchfloor.orgepa.gov
The dissipation of this compound in the environment is dependent on site-specific soil properties. epa.govepa.gov Half-lives for this compound in the environment can range from a few weeks to several months. epa.govepa.gov The aerobic soil half-life is approximately 400 days in sandy loam. epa.gov The anaerobic aquatic half-life is estimated to be 2 years. epa.gov
Soil Adsorption, Desorption, and Leaching Potential (e.g., Koc Values)
The behavior of this compound in soil is significantly influenced by adsorption and desorption processes, which in turn affect its leaching potential. This compound is characterized by high water solubility and low volatility. herts.ac.uk Studies indicate that this compound is weakly adsorbed by various soils, with a close relationship observed between adsorption and the percentage of organic matter in the soil. fao.org
Adsorption partition coefficients (Ka) and organic carbon-normalized adsorption coefficients (Koc) have been determined for this compound in different soil types. For instance, a Koc value of 3.3 was determined in clay soil with 4.8% organic matter and a pH of 5.9. nih.govfao.org Other reported Koc values range from 4 to 26 depending on the soil type and its organic matter content. fao.org
Based on classification schemes, the measured Koc values suggest that this compound is expected to have very high mobility in soil. nih.gov Adsorption has been found to be essentially completely reversible, with most this compound desorbing after sequential extractions with water from various soils, although some required more extractions. fao.org
Laboratory mobility studies further support that this compound is highly mobile in all tested soils. epa.govepa.gov Terrestrial field dissipation studies have detected this compound at significant depths below the soil surface, such as 75-90 cm and 60-75 cm, in cotton fields in Georgia and Mississippi, respectively. epa.gov This high mobility indicates a potential for leaching to groundwater. herts.ac.ukepa.govepa.govresearchgate.net
Data on this compound Soil Adsorption:
| Soil Type | Organic Matter (%) | pH | Adsorption Partition Coefficient (Ka) | Koc Value |
| Bethany sandy loam | Not specified | Not specified | 0.04 | 4 |
| Haldimand silty clay loam | Not specified | Not specified | 0.20 | 9 |
| Berrien sand | Not specified | Not specified | 0.20 | 12 |
| Fox sandy loam | Not specified | Not specified | 0.27 | 15 |
| Huron silt loam | Not specified | Not specified | 0.36 | 14 |
| Bradford muck | Not specified | Not specified | 13.6 | 26 |
| Sharkey clay | 4.8 | 6.5 | 0.092 | 3.3 |
Volatilization from Aqueous and Soil Matrices
Volatilization is another pathway influencing the environmental fate of this compound. The Henry's Law constant for this compound is reported as 1.7X10⁻⁸ atm-cu m/mole nih.gov or 2.3X10⁻⁶ Pa-cu m/mole at 25 °C. uni.lu These values suggest that this compound will be essentially nonvolatile from water surfaces. nih.gov
Volatilization from both wet and dry soil surfaces is also not expected to be significant based on its measured Henry's Law constant and a vapor pressure of 3.8X10⁻⁷ mm Hg at 25 °C. nih.gov While field data for other defoliants have suggested volatilization as a potential soil dissipation pathway, this was in the context of compounds with different properties, and this compound's low vapor pressure and Henry's Law constant indicate limited volatilization. researchgate.netrivm.nl
Interactions with Aquatic Sediments and Suspended Solids
The behavior of this compound in aquatic environments involves interactions with water, sediments, and suspended solids. This compound is highly soluble in water, with a solubility of 4.6 g/l at 25 °C. nih.gov
Studies indicate that this compound is not expected to absorb significantly to solids and sediments. epa.gov This low adsorption to aquatic sediments and suspended particles contributes to its potential for remaining in the water column and its potential for runoff to surface water. epa.govnih.gov
The interaction of pesticides with suspended particles and dissolved organic matter in water-sediment systems is known to influence their distribution and degradation. nih.gov While specific detailed research findings on this compound's precise interaction mechanisms with aquatic sediments and suspended solids are not extensively detailed in the available information, its low expected adsorption suggests that a significant portion would likely remain in the aqueous phase rather than partitioning strongly to the solid phases in a water-sediment system. epa.gov The transport of pesticides between water and sediment phases is a complex process, particularly for compounds that degrade moderately or easily in such systems. nih.gov
Ecological Impact Research on Non Target Flora and Associated Ecosystems
Phytotoxicity Studies on Non-Target Plant Species and Aquatic Macrophytes
Research indicates that dimethipin is acutely toxic to freshwater plants. epa.govepa.gov While data specifically on non-target terrestrial plants were noted as limited in some assessments, the herbicidal nature of this compound leads to the expectation of toxicity towards these organisms. epa.govepa.gov
Acute toxicity studies have classified this compound as slightly toxic to aquatic invertebrates, freshwater fish, and estuarine fish. epa.govepa.gov However, it is considered moderately toxic to aquatic species, with the exception of algae. herts.ac.uk
Studies evaluating non-target terrestrial plant toxicity have sometimes lacked definitive endpoints, such as EC25s and NOAECs, for certain monocot species in vegetative vigor and seedling emergence tests. regulations.gov This was attributed to the test concentrations not being sufficiently low to establish these specific endpoints. regulations.gov Nevertheless, risk quotients derived from tests where definitive endpoints were successfully established were found to be below levels of concern. regulations.gov
Effects on Growth and Developmental Processes in Non-Target Terrestrial Plants
Although detailed data specifically on the effects of this compound on the growth and developmental processes of non-target terrestrial plants were not extensively available in some assessments, its classification as an herbicide implies an expected toxicity to these plants. epa.govepa.gov this compound's mode of action involves interfering with protein synthesis in the plant epidermis and stressing the plant's stomatal system, which can lead to water loss and defoliation. herts.ac.uk This mechanism inherently suggests the potential for impacts on plant growth and development in susceptible non-target species. As noted, some studies on vegetative vigor and seedling emergence in non-target terrestrial plants lacked definitive endpoints, highlighting a gap in comprehensive data on specific growth and developmental effects. regulations.gov
Investigation of Biochemical and Physiological Responses in Non-Target Organisms to this compound Exposure
The primary mode of action of this compound in plants involves interfering with protein synthesis in the epidermis and stressing the stomatal system. herts.ac.uk This physiological disruption can lead to effects such as water loss. herts.ac.uk While the provided information highlights this mechanism in target plants, detailed investigations specifically into the wide range of biochemical and physiological responses in non-target flora following this compound exposure are not extensively described in the available summaries. General pesticide exposure can induce various biochemical and physiological changes in organisms, including alterations in enzyme activities, metabolic processes, and indicators of oxidative stress. However, specific data linking these detailed responses directly to this compound in non-target plants or aquatic macrophytes were not prominent in the search results.
Ecological Modeling and Predictive Assessments of Environmental Distribution and Fate in Ecosystems
Ecological risk assessments for this compound have utilized modeling to predict its environmental distribution and fate in various ecosystems. epa.govepa.govepa.gov this compound is characterized by high solubility in water and low volatility. herts.ac.uk It has the potential to persist in both soil and water systems, depending on local conditions. herts.ac.uk
Environmental fate studies indicate that this compound is highly mobile in all soil types, with a measured Koc value suggesting very high mobility in soil. epa.govnih.gov This high mobility contributes to its potential for leaching into groundwater and running off into surface water. herts.ac.ukepa.gov this compound has been detected in soil at depths of up to 90 cm. epa.gov
The compound is reported to be stable to hydrolysis and photolysis in soil. epa.gov In aqueous solutions, photolysis half-lives have been observed at different pH levels: 60 days at pH 5, 224 days at pH 7, and 72 days at pH 9. epa.gov
This compound does not appear to bioaccumulate in aquatic organisms, and environmental fate studies have not identified major degradates. epa.gov Screening-level ecological risk assessments conducted by the EPA have employed modeling, including the SCI-GROW model for estimating groundwater concentrations. epa.gov The Groundwater Ubiquity Score (GUS) index, based on soil degradation rate and the organic-carbon sorption constant (Koc), is used as a simple indicator for assessing a chemical's potential for leaching into groundwater. herts.ac.uk
Based on modeling, some ecological risk quotient (RQ) values have been found to exceed levels of concern (LOC) for specific scenarios, such as acute restricted use for small mammals feeding on short grass, and for endangered species (small mammals feeding on short grass, tall grass, broadleaf plants, and small insects). epa.gov However, exposure modeling was not conducted for non-target terrestrial plants in some assessments due to a lack of specific plant toxicity data. epa.gov
Environmental Fate Properties of this compound
| Property | Value | Source |
| Water Solubility | 4.6 g/l at 25 °C | nih.gov |
| Volatility | Low (Henry's Law: 1.7x10⁻⁸ atm-cu m/mole) | herts.ac.uknih.gov |
| Soil Mobility (Koc) | 3.3 | nih.gov |
| Soil Mobility Alert | Very mobile, High leachability | herts.ac.uk |
| Persistence Alert | Persistent | herts.ac.uk |
| Bioaccumulation | Does not bioaccumulate in aquatic organisms | epa.gov |
| Aqueous Photolysis | Half-lives vary with pH (60-224 days) | epa.gov |
Summary of Toxicity Classifications for Non-Target Organisms
| Organism Group | Toxicity Classification | Source |
| Freshwater Plants | Acutely toxic | epa.govepa.gov |
| Terrestrial Plants | Expected to be toxic | epa.govepa.gov |
| Aquatic Invertebrates | Slightly toxic | epa.govepa.gov |
| Freshwater Fish | Slightly toxic | epa.govepa.gov |
| Estuarine Fish | Slightly toxic | epa.govepa.gov |
| Aquatic Species (exc. Algae) | Moderately toxic | herts.ac.uk |
| Birds | Moderately toxic (acute) | herts.ac.uk |
| Earthworms | Moderately toxic | herts.ac.uk |
| Honeybees | Moderately toxic | herts.ac.uk |
| Small Mammals | Moderately toxic (acute oral) | epa.gov |
Emerging Research Avenues and Future Perspectives for Dimethipin Studies
Application of Advanced Computational Chemistry Approaches (e.g., Molecular Dynamics Simulations, Quantum Chemistry Calculations)
Advanced computational chemistry approaches, such as molecular dynamics (MD) simulations and quantum chemistry calculations, offer promising avenues for future Dimethipin research. These methods can provide insights into the molecular behavior and interactions of this compound at a fundamental level. Computational chemistry is a field that supplements experimental methods and can validate or propose new theoretical formulations. researchgate.net It allows for the simulation of complex molecular interactions and structural dynamics. scifiniti.com
Molecular dynamics simulations are used to explore the time-dependent behavior within a molecular system by solving Newton's equations of motion, providing insights into the motion, folding, and conformational changes of molecules. scifiniti.com Quantum chemistry focuses on applying quantum mechanics to study chemical systems, describing the behavior of electrons in atoms and molecules using mathematical models like the Schrödinger equation. arturorobertazzi.it Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches integrate quantum mechanics and classical mechanics to simulate large molecular systems. scifiniti.comuniversite-paris-saclay.fr
Future research could leverage these techniques to understand this compound's interactions with biological targets, its environmental fate and transformation, and its physical properties. For instance, computational studies could model how this compound interacts with plant enzymes involved in protein synthesis, given its known mode of action. herts.ac.uk They could also simulate its degradation pathways in various environmental matrices, potentially identifying transformation products and their properties. Advanced methods, including those incorporating machine learning and AI, are being developed to improve the accuracy and efficiency of computational chemistry calculations, enabling the study of larger and more complex systems. scifiniti.comenergy.govmit.educhemrxiv.org
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Biological Understanding
The integration of omics technologies, such as metabolomics and proteomics, presents a valuable approach for gaining a comprehensive biological understanding of the effects of this compound. Omics technologies refer to large-scale analyses of biological molecules, providing insights into the structure, function, and dynamics of organisms. humanspecificresearch.org Metabolomics involves the comprehensive analysis of metabolites within biological samples, while proteomics is the large-scale study of proteins, including their abundance and functions. humanspecificresearch.orguninet.edunih.govnih.gov
By applying these technologies, researchers can investigate the global biological responses of organisms exposed to this compound. Metabolomics could reveal changes in metabolic pathways, identifying specific metabolites that are affected by this compound exposure. uninet.edunih.govnih.gov Proteomics could provide insights into alterations in protein expression and function, helping to elucidate the molecular mechanisms underlying this compound's effects as a plant growth regulator and defoliant, which is known to interfere with protein synthesis in the plant epidermis. herts.ac.ukuninet.edu
Development of Sustainable and Environmentally Benign Management Strategies Informed by this compound Research
Research on this compound can inform the development of sustainable and environmentally benign management strategies. Understanding the environmental fate and behavior of this compound is crucial for minimizing its potential impact. This compound is highly soluble in water and has low volatility, and depending on local conditions, it may be persistent in both soil and water systems. herts.ac.uk It also has the potential to leach to groundwater. herts.ac.uk
Future research can focus on developing strategies to mitigate the environmental presence and potential effects of this compound. This could involve exploring advanced remediation techniques, such as bioremediation or phytoremediation, which utilize microorganisms or plants to remove or degrade pollutants. researchgate.netresearchgate.netnih.gov Omics technologies can play a role in enhancing the efficiency of microorganisms used in bioremediation by identifying genes and pathways involved in degradation. researchgate.net
Furthermore, research into alternative pest management strategies that reduce reliance on chemical defoliants like this compound, such as integrated pest management (IPM) techniques, is a key aspect of developing sustainable approaches. researchgate.net Investigating the potential for developing more environmentally friendly formulations or application methods for this compound, if its continued use is deemed necessary, could also be an area of future research. Digital transformation and AI are being explored for improving environmental sustainability, including in areas like pollution control and waste management, which could potentially be applied to the management of compounds like this compound. mdpi.com
Interdisciplinary Research Collaborations for Holistic Compound Assessment and Environmental Stewardship
Addressing the complexities associated with compounds like this compound necessitates interdisciplinary research collaborations. A holistic assessment of this compound requires expertise from various fields, including chemistry, biology, environmental science, toxicology, and agricultural science. Interdisciplinary research involves bringing together different disciplines to solve complex problems through comprehensive understanding. mdpi.com
Collaborative efforts can facilitate a more thorough understanding of this compound's properties, behavior in the environment, interactions with biological systems, and potential impacts. mdpi.commsu.edu For instance, chemists and computational scientists can work together to predict this compound's reactivity and degradation pathways, while environmental scientists and biologists can study its fate and effects in different ecosystems. researchgate.netscifiniti.com Collaborations between academic researchers, government agencies, and industry stakeholders can also help translate research findings into practical, sustainable management strategies and inform regulatory decisions. msu.edustanford.edued.ac.ukukri.org
Interdisciplinary collaborations, while sometimes challenging due to differences in academic backgrounds and research priorities, are increasingly recognized as essential for tackling complex global challenges, including environmental sustainability. mdpi.comed.ac.uk Initiatives and programs are being developed to foster such collaborations and provide researchers with the tools and perspectives needed for effective interdisciplinary work. stanford.eduukri.org
Q & A
Q. What are the standard analytical methods for detecting and quantifying Dimethipin in complex matrices (e.g., biological tissues, environmental samples)?
Methodological Answer: Gas chromatography–tandem mass spectrometry (GC–MS/MS) and liquid chromatography–tandem mass spectrometry (LC–MS/MS) are widely used. For example, GC–MS/MS with matrix-matched calibration curves can achieve detection limits as low as 0.005 mg/kg in livestock products (chicken, pork, milk). Validation parameters include recovery rates (76.4–118.0%) and relative standard deviations (<10%) . Ensure sample preparation includes cleanup steps (e.g., QuEChERS) to mitigate matrix effects (+3.0% to +8.7%) and improve accuracy .
Q. How to design a reproducible synthesis protocol for this compound derivatives?
Methodological Answer: Follow standardized synthetic procedures with strict stoichiometric control. Document reaction conditions (temperature, solvent purity, catalyst) and characterize products using nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and elemental analysis. For known compounds, cross-reference spectral data with literature; for novel derivatives, provide full spectral interpretation and purity evidence (>95%) .
Q. What are the key factors influencing this compound stability in environmental samples?
Methodological Answer: Conduct stability studies under varying pH, temperature, and light exposure. Use fortified samples stored at −20°C for long-term stability assessments. Monitor degradation via periodic LC-MS analysis and calculate half-lives using first-order kinetics. Include controls (e.g., solvent blanks) to distinguish environmental degradation from analytical artifacts .
Q. How to perform a literature review on this compound’s mechanisms of action in plant physiology?
Methodological Answer: Use databases like PubMed and Web of Science with keywords: "this compound AND (plant senescence OR ethylene biosynthesis)". Critically evaluate studies for methodological rigor (e.g., sample size, statistical power) and prioritize peer-reviewed articles over preprint data. Synthesize findings into a conceptual framework highlighting knowledge gaps (e.g., metabolic pathways) .
Q. What ethical considerations apply to this compound studies involving animal-derived samples?
Methodological Answer: Obtain institutional ethics approval for animal tissue use. Adhere to ARRIVE guidelines for experimental design transparency. Justify sample sizes via power analysis and minimize animal suffering through humane euthanasia protocols. Disclose conflicts of interest in funding or collaborations .
Advanced Research Questions
Q. How to resolve contradictions in reported recovery rates of this compound across different matrices?
Methodological Answer: Conduct a meta-analysis of recovery data from peer-reviewed studies. Stratify results by matrix type (e.g., lipid-rich vs. aqueous) and extraction method. Use multivariate regression to identify confounding variables (e.g., matrix effect magnitude, cleanup efficiency). Replicate discrepant studies with standardized protocols to isolate methodological biases .
Q. What advanced statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer: Apply nonlinear regression models (e.g., probit or log-logistic) to estimate EC50/LC50 values. Use Bayesian hierarchical models to account for inter-study variability. Validate assumptions via residual analysis and sensitivity testing. Report confidence intervals and effect sizes to contextualize biological significance .
Q. How to optimize extraction efficiency for this compound in heterogeneous environmental samples?
Methodological Answer: Employ a factorial design to test solvent combinations (e.g., acetonitrile, ethyl acetate), pH, and extraction time. Quantify recovery rates using isotope-labeled internal standards (e.g., this compound-d6). Use response surface methodology (RSM) to identify optimal conditions and validate with spike-and-recovery experiments across matrices .
Q. What strategies ensure FAIR (Findable, Accessible, Interoperable, Reusable) data compliance in this compound research?
Methodological Answer: Deposit raw spectral data in repositories like ChemSpider or Zenodo with persistent identifiers (DOIs). Annotate datasets with metadata (e.g., instrument parameters, calibration curves) using standardized formats (ISA-Tab). Apply CC-BY licenses to enable reuse and cite datasets in publications .
Q. How to investigate the principal degradation pathways of this compound under field conditions?
Methodological Answer: Use high-resolution mass spectrometry (HRMS) to identify transformation products in aged field samples. Compare fragmentation patterns with synthetic standards. Conduct soil microcosm experiments under controlled conditions (moisture, microbial activity) to isolate biotic vs. abiotic degradation mechanisms. Apply kinetic modeling to predict environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
